molecular formula C8H16ClN B8632645 1-tert-Butyl-3-(chloromethyl)azetidine CAS No. 61471-66-7

1-tert-Butyl-3-(chloromethyl)azetidine

Cat. No. B8632645
CAS RN: 61471-66-7
M. Wt: 161.67 g/mol
InChI Key: BXXGFBFKTZFGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-3-(chloromethyl)azetidine is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl-3-(chloromethyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl-3-(chloromethyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61471-66-7

Product Name

1-tert-Butyl-3-(chloromethyl)azetidine

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

1-tert-butyl-3-(chloromethyl)azetidine

InChI

InChI=1S/C8H16ClN/c1-8(2,3)10-5-7(4-9)6-10/h7H,4-6H2,1-3H3

InChI Key

BXXGFBFKTZFGNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(C1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.0 g. (0.209 mol.) of N-t-butyl-3-hydroxymethylazetidine, 6.0 g. (0.0229 mol.) of triphenylphosphine and 50 ml. of carbon tetrachloride was refluxed for 48 hours. The mixture was cooled, filtered and the filtrate was extracted three times with 10% aqueous sulfuric acid. The combined extracts were basicified by addition of solid sodium carbonate and the basic solution was extracted with ether. The extract was dried (MgSO4), evaporated to dryness and the residue distilled to give N-t-butyl-3-chloromethylazetidine, b.p. 90°-96° (27 mm.).
Name
N-t-butyl-3-hydroxymethylazetidine
Quantity
0.209 mol
Type
reactant
Reaction Step One
Quantity
0.0229 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.